

(2-Methyl-imidazol-1-yl)-acetic Acid: A Scaffolding Nexus in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methyl-imidazol-1-yl)-acetic acid

Cat. No.: B1348270

[Get Quote](#)

(An In-depth Technical Review)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid that has garnered significant attention not for its intrinsic biological activity, but as a crucial synthetic intermediate in the development of pharmacologically active compounds. This technical review consolidates the available literature on its synthesis, and physicochemical properties. Due to a notable lack of data on the biological profile of the parent compound, this guide extends its focus to the well-documented biological activities of its key derivatives, particularly in the realms of antimicrobial and anticancer research. This review aims to provide a comprehensive resource for researchers utilizing this scaffold, highlighting both its established applications and the unexplored potential of the core molecule.

Physicochemical Properties

(2-Methyl-imidazol-1-yl)-acetic acid, with the CAS Number 25023-36-3, is a white to off-white solid.^[1] Its fundamental properties are summarized in the table below.

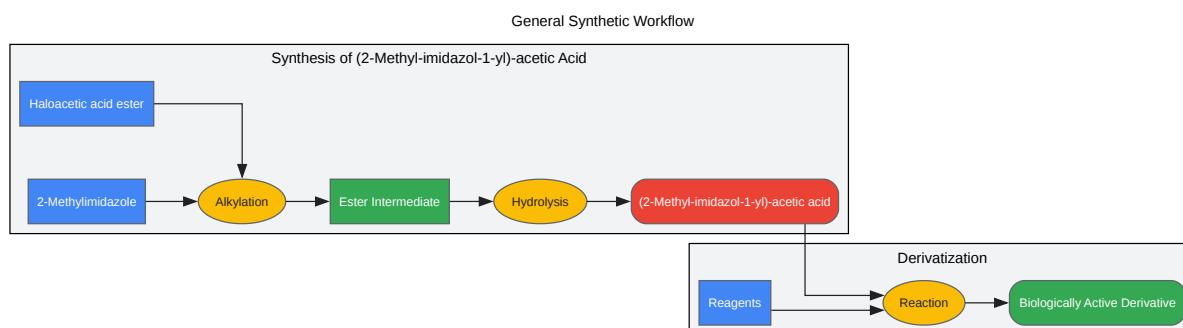
Property	Value	Source
Molecular Formula	C6H8N2O2	PubChem[2]
Molecular Weight	140.14 g/mol	PubChem[2]
IUPAC Name	2-(2-methylimidazol-1-yl)acetic acid	PubChem[2]
CAS Number	25023-36-3	PubChem[2]
Appearance	White to off-white solid	ChemicalBook[1]
Storage	Sealed in dry, Store in freezer, under -20°C	ChemicalBook[1]

Synthesis of (2-Methyl-imidazol-1-yl)-acetic Acid

The synthesis of **(2-Methyl-imidazol-1-yl)-acetic acid** is well-documented, primarily due to its role as a key intermediate. A common synthetic pathway involves the N-alkylation of 2-methylimidazole with a haloacetic acid derivative, followed by hydrolysis.

Experimental Protocol: A Representative Synthesis

A prevalent method for the synthesis involves the reaction of 2-methylimidazole with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.


Step 1: Synthesis of the Ester Intermediate

A mixture of 2-methylimidazole, a suitable base (e.g., potassium carbonate), and an excess of a chloroacetate ester (e.g., ethyl chloroacetate) in an appropriate solvent (e.g., acetone or acetonitrile) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to (2-Methyl-imidazol-1-yl)-acetic Acid

The crude ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

The following diagram illustrates a generalized workflow for the synthesis of **(2-Methyl-imidazol-1-yl)-acetic acid** and its subsequent use in the synthesis of a derivative.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(2-Methyl-imidazol-1-yl)-acetic acid** and its derivatization.

Biological Activities of **(2-Methyl-imidazol-1-yl)-acetic Acid Derivatives**

While direct biological data for **(2-Methyl-imidazol-1-yl)-acetic acid** is scarce in the literature, its derivatives have been the subject of numerous studies, revealing a broad spectrum of activities. The addition of functional groups, such as a nitro group at the 5-position of the imidazole ring, dramatically enhances the biological profile of the molecule.

Antimicrobial Activity

Derivatives of **(2-Methyl-imidazol-1-yl)-acetic acid**, particularly those incorporating a 5-nitroimidazole moiety, have demonstrated significant antibacterial and antifungal properties. The 5-nitro group is a well-known pharmacophore in antimicrobial agents, such as metronidazole.

A study on novel 2-methyl-5-nitroimidazole derivatives showed that these compounds exhibit potent antibacterial effects. For instance, compound 8g from a synthesized series displayed minimum inhibitory concentrations (MIC) of 1 $\mu\text{g}/\text{mL}$ against *S. aureus* and 8 $\mu\text{g}/\text{mL}$ against *K. pneumoniae*.^[3]

Compound	Organism	MIC ($\mu\text{g}/\text{mL}$)	MBC ($\mu\text{g}/\text{mL}$)
8g	<i>S. aureus</i>	1	2
8g	<i>K. pneumoniae</i>	8	32
8i	CP-E. coli	-	-
8m	CP-E. coli	-	-
Metronidazole	<i>K. pneumoniae</i>	32-128	-
Metronidazole	<i>S. aureus</i>	32-64	-

Data extracted from a study on novel synthetized nitroimidazole compounds.^[3]

Anticancer Activity

Several studies have explored the cytotoxic effects of imidazole-based compounds against various cancer cell lines. While direct data for **(2-Methyl-imidazol-1-yl)-acetic acid** is not available, its benzimidazole analogue, 2-methyl-1H-benzimidazole, has shown moderate antioxidant and prominent cytotoxic activities.^[4] In one study, it exhibited an LC50 value of 0.42 $\mu\text{g}/\text{ml}$ in a brine shrimp lethality bioassay, which was more potent than the standard vincristine sulphate (LC50 of 0.544 $\mu\text{g}/\text{ml}$).^[4]

Furthermore, various derivatives of imidazol-2-one have been synthesized and evaluated for their cytotoxic activities, with some compounds showing effects similar to or greater than docetaxel.^[5]

The general workflow for screening the cytotoxic activity of such compounds is depicted below.

Caption: A typical workflow for in vitro cytotoxicity screening.

Enzyme Inhibition

Derivatives of imidazole acetic acid have also been investigated as enzyme inhibitors. For example, a study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids identified compounds that act as dual binders of human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in Alzheimer's disease.^[6] While the core **(2-Methyl-imidazol-1-yl)-acetic acid** was not the active compound itself, this research highlights the utility of the imidazole acetic acid scaffold in designing enzyme inhibitors.

Novel 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic anhydrase I and II, as well as acetylcholinesterase, with K_i values in the nanomolar range.^[7]

Conclusion and Future Perspectives

The existing body of scientific literature firmly establishes **(2-Methyl-imidazol-1-yl)-acetic acid** as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility makes it an attractive starting material for the creation of diverse molecular architectures. The biological activities exhibited by its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the potential of the 2-methylimidazole scaffold.

However, a conspicuous gap in the literature is the lack of comprehensive biological evaluation of the parent compound itself. The pronounced activities of its derivatives suggest that the core molecule may possess latent biological properties that are yet to be discovered. Future research should, therefore, include the systematic screening of **(2-Methyl-imidazol-1-yl)-acetic acid** and its simple, unfunctionalized derivatives in a wide range of biological assays. Such studies would not only provide a more complete understanding of this chemical entity but could also unveil novel therapeutic leads. The exploration of its potential role in signaling pathways and as an enzyme inhibitor could also be fruitful avenues for future investigation. This foundational knowledge is essential for the rational design of next-generation therapeutics based on this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. (2-Methyl-imidazol-1-yl)-acetic acid | C₆H₈N₂O₂ | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant *Staphylococcus aureus* and carbapenem-resistant *Escherichia coli* and *Klebsiella pneumonia* in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Methyl-imidazol-1-yl)-acetic Acid: A Scaffolding Nexus in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348270#2-methyl-imidazol-1-yl-acetic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com